An In-depth Technical Guide to 1,2-Phenylenediacetonitrile: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1,2-Phenylenediacetonitrile: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Phenylenediacetonitrile, also known as o-phenylenediacetonitrile, is an aromatic dinitrile compound with significant applications as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two cyanomethyl groups at adjacent positions, provides reactive sites for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the chemical and structural properties of 1,2-phenylenediacetonitrile, detailed experimental protocols for its synthesis, and its role as a key building block in the pharmaceutical industry.
Chemical Structure and Identification
1,2-Phenylenediacetonitrile is a crystalline solid at room temperature.[1] The ortho-disubstituted benzene ring is the core of its structure, with two methylene bridges connecting to the nitrile functional groups.
Table 1: Structural and Identification Data for 1,2-Phenylenediacetonitrile
| Identifier | Value |
| IUPAC Name | 2-[2-(cyanomethyl)phenyl]acetonitrile |
| Synonyms | o-Phenylenediacetonitrile, 1,2-Bis(cyanomethyl)benzene, o-Xylylene dicyanide |
| CAS Number | 613-23-0, 613-73-0 |
| Molecular Formula | C₁₀H₈N₂ |
| SMILES | N#CCC1=CC=CC=C1CC#N[2] |
| InChI | InChI=1/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2 |
| InChI Key | FWPFXBANOKKNBR-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 1,2-phenylenediacetonitrile are summarized in the table below. It is notable for its high boiling point and insolubility in water, which are characteristic of aromatic nitriles of similar molecular weight.
Table 2: Physicochemical Properties of 1,2-Phenylenediacetonitrile
| Property | Value | Reference(s) |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | White to yellow-beige crystals or crystalline powder | [1][4] |
| Melting Point | 57-60 °C | [1] |
| Boiling Point | 325.4 °C at 760 mmHg | |
| Density | 1.101 g/cm³ | |
| Solubility | Insoluble in water. | [1] |
| Flash Point | 157.7 °C | |
| Vapor Pressure | 0.000231 mmHg at 25 °C |
Experimental Protocols: Synthesis
The synthesis of 1,2-phenylenediacetonitrile is typically achieved through a two-step process starting from o-xylene. The first step involves the free-radical bromination of o-xylene to produce 1,2-bis(bromomethyl)benzene. The subsequent step is a nucleophilic substitution reaction where the bromine atoms are displaced by cyanide ions.
Synthesis Workflow
Caption: Synthesis workflow for 1,2-Phenylenediacetonitrile from o-xylene.
Step 1: Synthesis of 1,2-Bis(bromomethyl)benzene from o-Xylene
This procedure involves the free-radical bromination of the methyl groups of o-xylene.[3]
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Materials:
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o-Xylene
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Bromine (Br₂)
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An appropriate solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)
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A free-radical initiator (e.g., AIBN) or a UV light source
-
-
Procedure:
-
In a reaction flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve o-xylene in the chosen solvent.
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Initiate the reaction either by adding the free-radical initiator and heating to reflux, or by irradiating the mixture with a UV lamp.
-
Slowly add bromine dropwise from the dropping funnel to the refluxing solution. The color of the bromine should dissipate as it reacts.
-
Continue the reaction until all the bromine has been added and the reaction mixture remains colorless.
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Cool the reaction mixture to room temperature.
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Wash the organic phase with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-bis(bromomethyl)benzene, which can be purified by recrystallization.
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Step 2: Synthesis of 1,2-Phenylenediacetonitrile
This step involves a nucleophilic substitution of the bromide atoms with cyanide ions.[1][3]
-
Materials:
-
1,2-Bis(bromomethyl)benzene
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A suitable solvent system (e.g., a mixture of ethanol and water)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 1,2-bis(bromomethyl)benzene in ethanol.
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In a separate beaker, dissolve sodium cyanide in water. Caution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Add the aqueous sodium cyanide solution to the ethanolic solution of 1,2-bis(bromomethyl)benzene.
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Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.
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Add water to the reaction mixture to precipitate the product fully and dissolve inorganic salts.
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Collect the solid product by vacuum filtration and wash thoroughly with water.
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The crude 1,2-phenylenediacetonitrile can be purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.
-
Applications in Drug Development
1,2-Phenylenediacetonitrile is a valuable precursor in the synthesis of pharmaceuticals. One of the most notable applications is in the production of Verapamil, a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders. The nitrile groups of 1,2-phenylenediacetonitrile are key functionalities that are transformed during the multi-step synthesis of the final active pharmaceutical ingredient (API).
Caption: Role of 1,2-Phenylenediacetonitrile in the synthesis of Verapamil.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~ 3.8 | Singlet | 4H | Methylene protons (Ar-CH₂-CN) |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 132 | Quaternary aromatic carbons (C-CH₂) |
| ~ 128 - 130 | Tertiary aromatic carbons (CH) |
| ~ 117 | Nitrile carbon (CN) |
| ~ 23 | Methylene carbon (CH₂) |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3050 | Medium | C-H stretch | Aromatic C-H |
| ~ 2930 | Medium | C-H stretch | Methylene C-H |
| ~ 2250 | Medium | C≡N stretch | Nitrile |
| ~ 1600, 1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~ 750 | Strong | C-H bend | Ortho-disubstituted benzene |
Mass Spectrometry
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ |
| 116 | Loss of a cyanomethyl radical (•CH₂CN) |
| 90 | Further fragmentation of the aromatic ring system |
Safety and Handling
1,2-Phenylenediacetonitrile is a toxic compound and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
References
- 1. 1,2-Bis(cyanomethyl)benzene | 613-73-0 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2-Bis(cyanomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. 1,2-Phenylenediacetonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 1,4-Phenylenediacetonitrile(622-75-3) 13C NMR [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 1,4-Phenylenediacetonitrile(622-75-3) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
